1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(25-11-9-24(10-12-25)19-3-1-2-8-22-19)18-4-5-20(23-15-18)28-16-17-6-13-27-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKTIYHTDNEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, emphasizing substituent variations, physicochemical properties, and synthetic strategies:
Key Structural and Functional Comparisons
Piperazine Substitutions: The target compound’s pyridin-2-yl group on piperazine contrasts with trifluoromethylpyridinyl () or benzoyl () moieties. Pyridin-2-yl may improve solubility compared to hydrophobic trifluoromethyl groups but reduce metabolic stability . Oxan-4-ylmethoxy vs.
Synthetic Approaches: The target compound likely shares synthetic steps with (Mitsunobu reaction for ether formation) and (carbodiimide-mediated amide coupling). In contrast, trifluoromethylpyridinyl-piperazines () are often commercial building blocks, streamlining synthesis .
Physicochemical Properties :
- The target’s molecular weight (430.49 g/mol) is higher than simpler analogs like 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (231.22 g/mol) but aligns with CNS drug-like properties .
- Melting points for analogs range from 190–266°C (), suggesting crystalline stability, whereas the target compound’s physical state remains uncharacterized.
Biological Implications :
Biological Activity
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is substituted with pyridine and oxane groups, suggesting a diverse range of possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 378.46 g/mol. The structure contains functional groups that are crucial for its biological activity, including a piperazine core and a methoxy-pyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| IUPAC Name | [6-(oxan-4-ylmethoxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological effects. For instance, the oxane and pyridine groups may facilitate interactions with neurotransmitter receptors or other signaling pathways.
Biological Activity
Research indicates that this compound has been investigated for its potential as a ligand in biochemical assays. Some notable biological activities include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
- Neuroprotective Effects : The structural components may contribute to neuroprotective effects, potentially benefiting conditions like neurodegeneration.
- Antitumor Activity : There is emerging evidence indicating that the compound may inhibit tumor cell proliferation, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound interacts with specific receptors involved in neurotransmission, showing promise as a treatment for psychiatric disorders.
- In Vivo Studies : Animal models have indicated that administration of this compound can lead to significant changes in behavior associated with anxiety and depression, suggesting its potential as an antidepressant.
- Chemical Synthesis : The synthesis involves multiple steps starting from commercially available precursors, utilizing polar aprotic solvents and catalysts to enhance yield and purity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-3-yl)piperazine | Moderate antimicrobial activity |
| 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-4-yl)piperazine | Higher neuroprotective effects |
| 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)morpholine | Antitumor activity |
Q & A
Q. What strategies reconcile conflicting cytotoxicity data between 2D monolayer vs. 3D tumor spheroid models?
- Methodological Answer : Test the compound in 3D spheroids (HCT-116 colon cancer) using impedance-based viability assays. Reduced efficacy in 3D models often reflects poor penetration; address this with hybrid nanoparticles (e.g., PLGA-PEG carriers) or combination therapies (e.g., with hypoxia-activated prodrugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
